molecular formula C12H15N5O3 B1678635 Queuine CAS No. 72496-59-4

Queuine

Cat. No. B1678635
CAS RN: 72496-59-4
M. Wt: 277.28 g/mol
InChI Key: WYROLENTHWJFLR-ACLDMZEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Queuine is the base for nucleoside Q.

properties

IUPAC Name

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c13-12-16-10-8(11(20)17-12)5(4-15-10)3-14-6-1-2-7(18)9(6)19/h1-2,4,6-7,9,14,18-19H,3H2,(H4,13,15,16,17,20)/t6-,7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROLENTHWJFLR-ACLDMZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@H]1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895854
Record name Queuine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Certain studies have shown that queuine-deficient mice became tyrosine deficient and expired within eighteen days of being withdrawn from a queuine containing diet. Considering tyrosine is generally a nonessential amino acid, it is presumed that the expiration of the mice was due to a resultant deficiency in the cofactor tetrahydrobiopterin (BH4) (which does contribute to the generation of tyrosine), the endogenous generation of which queuine is believed to contribute to. As a result, one of the potential mechanisms of action by which queuine may act as a vitamin for age-delaying and/or prolonged survival functionality speaks to the plausible essentiality of BH4 for partaking in activities like the hydroxylation of tryptophan to produce serotonin for numerous neurological functions like controlling executive function and playing a part in the pathophysiology of autism, attention-deficit/hyperactivity, bipolar, and schizophrenia disorders. Elsewhere, another study has also demonstrated that queuine and the use of a synthetic analog have been effective in eliciting full remission in a mouse model of multiple sclerosis, particularly via the importance of tRNA guanine transglycosylase (TGT) present in the animal model to utilize the queuine analog substrate. Essentially, animals deficient in TGT are incapable of using queuine or any synthetic analog of the biochemical to modify tRNA to produce queuosine for further related downstream pharmacodynamics and fail to respond to such therapy. Although the specific mechanism of action beyond these actions has not yet been formally elucidated, these actions suggest that some manner of modulation of protein translation may be the principal means via which this therapeutic effect is elicited. In human cells, queuine tRNA-ribosyltransferase (QTRT-1) interacts with queuine tRNA-ribosyltransferase subunit QTRTD1 to form an active queuine tRNA-ribosyltransferase. This enzyme exchanges queuine for the guanine at the wobble position of tRNAs with GU(N) anticodons (tRNA-Asp, -Asn, -His and -Tyr), thereby forming the hypermodified nucleoside queuosine.
Record name Queuine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Queuine

CAS RN

72496-59-4
Record name Queuine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72496-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Queuine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072496594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Queuine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Queuine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUEUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAK6EYX2BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Queuine
Reactant of Route 2
Queuine
Reactant of Route 3
Queuine
Reactant of Route 4
Queuine
Reactant of Route 5
Queuine
Reactant of Route 6
Queuine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.